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Professionals

Introduction: Efrapeptin F, a peptide secondary metabolite produced by fungi of the genus

Tolypocladium, has emerged as a valuable molecular probe for studying fungal metabolism. Its

high specificity as an inhibitor of mitochondrial F1F0-ATP synthase makes it an excellent tool to

investigate cellular bioenergetics, metabolic reprogramming, and the consequences of ATP

depletion in fungi. This document provides detailed application notes and experimental

protocols for utilizing efrapeptin F in fungal research, with a focus on its effects on metabolism.

Mechanism of Action
Efrapeptin F exerts its potent biological activity by targeting the F1 subunit of the mitochondrial

F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production through

oxidative phosphorylation. By binding to the F1 domain, efrapeptin F prevents the

conformational changes necessary for the catalytic cycle of ATP synthesis. This leads to a rapid

depletion of intracellular ATP, triggering a cascade of downstream effects on various metabolic

pathways and cellular processes.

Applications in Fungal Research
Efrapeptin F can be employed in a variety of research applications to dissect the intricacies of

fungal metabolism:
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Studying Fungal Bioenergetics: By inhibiting the primary source of ATP, efrapeptin F allows

researchers to investigate the energetic dependencies of various cellular functions, including

growth, morphogenesis, and stress responses.

Investigating Metabolic Reprogramming: The acute energy stress induced by efrapeptin F
forces fungal cells to adapt their metabolic pathways to survive. This makes it an ideal tool to

study metabolic flexibility, such as the upregulation of glycolysis and the utilization of

alternative carbon sources.

Elucidating Drug Mechanisms of Action: For novel antifungal compounds with unknown

targets, efrapeptin F can be used in comparative studies to determine if the compound's

mode of action involves the disruption of mitochondrial ATP synthesis.

Screening for Novel Antifungal Targets: Understanding the metabolic vulnerabilities exposed

by efrapeptin F treatment can aid in the identification of new potential targets for antifungal

drug development.

Data Presentation
While specific IC50 and MIC values for efrapeptin F against a wide range of fungal species are

not extensively documented in publicly available literature, the following table summarizes the

known inhibitory concentrations for other compounds and provides a template for researchers

to populate with their own experimental data when using efrapeptin F.
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Compound/Drug Fungal Species IC50/MIC Reference

Efrapeptin F Data Not Available
To be determined by

user

Fluconazole
Saccharomyces

cerevisiae
0.94 μg/ml (MIC) [1]

Itraconazole Aspergillus fumigatus ≤1 μg/ml (ECV) [2]

Posaconazole Aspergillus fumigatus ≤0.5 μg/ml (ECV) [2]

Voriconazole Aspergillus fumigatus ≤1 μg/ml (ECV) [2]

Amphotericin B Aspergillus fumigatus
≥2 μg/ml (MIC for

resistant isolates)
[2]

Micafungin Aspergillus fumigatus
≥16 μg/ml (MEC for

resistant isolates)
[2]

Caspofungin Aspergillus niger
0.5 µg/mL

(MIC/MEC50)
[3]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration)

values are dependent on the specific fungal strain, growth conditions, and assay methodology.

ECV (epidemiological cutoff value) is used to differentiate wild-type from non-wild-type isolates.

MEC (minimum effective concentration) is used for echinocandins and reflects the

concentration at which abnormal hyphal growth is observed.

Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing efrapeptin F to study fungal

metabolism.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of Efrapeptin F
This protocol describes the determination of the MIC of efrapeptin F against a fungal species

using the broth microdilution method, following the general principles of the Clinical and

Laboratory Standards Institute (CLSI).
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Materials:

Fungal isolate of interest

Efrapeptin F stock solution (in a suitable solvent like DMSO)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sterile 96-well microtiter plates

Spectrophotometer or plate reader (for OD600 measurement)

Incubator

Procedure:

Inoculum Preparation:

Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for

molds, Sabouraud Dextrose Agar for yeasts) to obtain spores or a fresh culture.

For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween

80 and gently scraping the surface. For yeasts, suspend a fresh colony in sterile saline.

Adjust the spore/cell suspension to the desired concentration (e.g., 0.5-2.5 x 10^3 cells/mL

for yeasts, 0.4-5 x 10^4 CFU/mL for molds) in RPMI 1640 medium.

Drug Dilution:

Prepare a serial two-fold dilution of the efrapeptin F stock solution in RPMI 1640 medium

in the 96-well plate. The final volume in each well should be 100 µL.

Include a drug-free well as a positive control for growth and a well with medium only as a

negative control (blank).

Inoculation:
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Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200

µL.

Incubation:

Incubate the plates at the optimal growth temperature for the fungus (e.g., 35-37°C) for

24-48 hours, or until sufficient growth is observed in the positive control well.

MIC Determination:

The MIC is defined as the lowest concentration of efrapeptin F that causes complete

inhibition of visible growth. For some fungi, a minimal effective concentration (MEC) may

be more appropriate, which is the lowest concentration that leads to the growth of small,

rounded, compact hyphal forms compared to the normal hyphal growth in the control well.

[2]

Alternatively, growth inhibition can be quantified by measuring the optical density at 600

nm (OD600) using a plate reader. The MIC can be determined as the concentration that

inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the drug-free

control.

Protocol 2: Assay for Mitochondrial F1F0-ATP Synthase
Activity
This protocol describes a spectrophotometric assay to measure the ATP hydrolysis (ATPase)

activity of the F1F0-ATP synthase in isolated fungal mitochondria, and its inhibition by

efrapeptin F.

Materials:

Isolated fungal mitochondria

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

ATP solution (100 mM)
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Enzyme-coupled assay mix: 2 mM phosphoenolpyruvate, 0.4 mM NADH, 20 units/mL

pyruvate kinase, 20 units/mL lactate dehydrogenase in Assay Buffer

Efrapeptin F stock solution

Spectrophotometer

Procedure:

Mitochondria Isolation:

Isolate mitochondria from the fungal species of interest using standard differential

centrifugation protocols. The specific protocol will need to be optimized for the target

fungus.

Assay Setup:

In a cuvette, combine 900 µL of the enzyme-coupled assay mix and 50 µL of the isolated

mitochondrial suspension (adjust protein concentration as needed).

Add a small volume of the efrapeptin F stock solution or solvent control (e.g., DMSO) to

the cuvette and mix gently.

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to

30°C.

Measurement:

Initiate the reaction by adding 50 µL of the ATP solution.

Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+

is coupled to the production of ADP from ATP hydrolysis, resulting in a decrease in

absorbance.

The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.

Data Analysis:
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Calculate the specific activity of the ATPase (e.g., in µmol ATP hydrolyzed/min/mg protein).

Determine the inhibitory effect of efrapeptin F by comparing the activity in the presence of

the inhibitor to the control. An IC50 value can be determined by testing a range of

efrapeptin F concentrations.

Protocol 3: Quantification of Intracellular ATP Levels
This protocol describes the use of a commercial luciferin-luciferase-based assay to quantify

intracellular ATP levels in fungal cells treated with efrapeptin F.

Materials:

Fungal cell culture

Efrapeptin F

ATP determination kit (e.g., based on luciferin-luciferase)

Luminometer

Cell lysis buffer (compatible with the ATP assay kit)

Procedure:

Cell Culture and Treatment:

Grow the fungal cells in liquid culture to the desired growth phase (e.g., mid-logarithmic

phase).

Treat the cells with various concentrations of efrapeptin F or a solvent control for a

defined period.

Cell Lysis and ATP Extraction:

Harvest the cells by centrifugation.

Resuspend the cell pellet in an appropriate volume of cell lysis buffer provided with the

ATP determination kit.
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Follow the kit manufacturer's instructions for efficient cell lysis and ATP extraction. This

may involve incubation on ice or other specific steps.

Centrifuge the lysate to pellet cell debris.

ATP Measurement:

Add a small volume of the cell lysate supernatant to the luciferase-based assay reagent in

a luminometer-compatible tube or plate.

Immediately measure the luminescence using a luminometer. The light output is directly

proportional to the ATP concentration.

Data Analysis:

Generate a standard curve using known concentrations of ATP.

Calculate the intracellular ATP concentration in the samples based on the standard curve.

Normalize the ATP concentration to the cell number or total protein concentration to

account for differences in cell density.

Protocol 4: 13C-Metabolic Flux Analysis (MFA)
This advanced protocol provides a general framework for using 13C-labeled substrates to trace

carbon flow through central metabolic pathways in fungi and to assess the impact of efrapeptin
F. This technique requires specialized equipment (GC-MS or LC-MS/MS) and expertise in data

analysis.

Materials:

Fungal strain of interest

Defined growth medium

13C-labeled glucose (e.g., [1,2-13C2]glucose or [U-13C6]glucose)

Efrapeptin F
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Quenching solution (e.g., -40°C methanol)

Extraction solution (e.g., chloroform/methanol/water mixture)

GC-MS or LC-MS/MS system

Procedure:

Isotopic Labeling Experiment:

Culture the fungal cells in a defined medium containing the 13C-labeled glucose as the

primary carbon source.

Allow the cells to reach a metabolic steady state.

Introduce efrapeptin F at the desired concentration and continue the incubation for a

specific duration.

Metabolite Quenching and Extraction:

Rapidly quench the metabolic activity of the cells by adding a cold quenching solution.

Harvest the cells quickly by centrifugation or filtration.

Extract intracellular metabolites using a suitable extraction solvent.

MS Analysis:

Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass

isotopomer distribution (MID) of key metabolites in the central carbon pathways (e.g.,

intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle).

Flux Calculation:

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic

network model.
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The software will calculate the relative and absolute fluxes through the metabolic

reactions.

Data Interpretation:

Compare the metabolic flux maps of efrapeptin F-treated cells with untreated controls to

identify significant changes in pathway utilization. This will reveal how the fungus

reprograms its metabolism to cope with ATP synthase inhibition. For example, an increase

in glycolytic flux and a decrease in TCA cycle flux would be expected.[4][5]

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of efrapeptin F
in studying fungal metabolism.
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Caption: Mechanism of action of Efrapeptin F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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